6-Amino-3-(2-hydroxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features an amino group at the 6th position and a hydroxyphenyl group at the 3rd position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2-hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with picolinic acid.
Nitration: Picolinic acid undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydroxyphenyl Substitution: The hydroxyphenyl group is introduced through a substitution reaction, often using phenol derivatives under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced further to modify the amino group or the hydroxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
6-Amino-3-(2-hydroxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. For example, it may inhibit certain enzymes by chelating essential metal cofactors, thereby disrupting their activity.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, which lacks the amino and hydroxyphenyl groups.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 6-Amino-3-(2-hydroxyphenyl)picolinic acid is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and reactivity. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-amino-3-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-6-5-8(11(14-10)12(16)17)7-3-1-2-4-9(7)15/h1-6,15H,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMXTHENSYDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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